molecular formula C12H14BrN3 B15228421 4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine

4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B15228421
M. Wt: 280.16 g/mol
InChI Key: LHXQYRWHGLPYTB-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substitutions, offers unique chemical and biological properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-isopropyl-1-phenyl-1H-pyrazole with amine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-isopropyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

4-bromo-2-phenyl-5-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H14BrN3/c1-8(2)11-10(13)12(14)16(15-11)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3

InChI Key

LHXQYRWHGLPYTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1Br)N)C2=CC=CC=C2

Origin of Product

United States

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